(3-叠氮丙基)三苯基甲基溴化物

描述

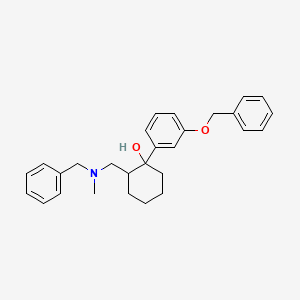

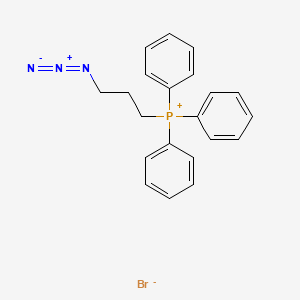

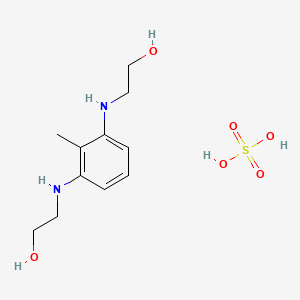

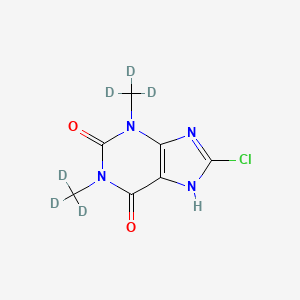

(3-Azidopropyl)triphenylphosphonium bromide (APTPB) is an organophosphonium salt with the chemical formula C18H21BrN3P. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. APTPB has a wide range of applications in both academic and industrial research, from organic synthesis and catalysis to biochemistry and biophysics. It is a versatile reagent that can be used to modify proteins and other biomolecules, as well as to synthesize polymers and other materials.

科学研究应用

Proteomics Research

(3-Azidopropyl)triphenylphosphonium Bromide: is utilized in proteomics research for the multi-functionalization of proteins. It serves as a biochemical tool that facilitates the study of protein interactions and functions at a molecular level. This compound is particularly useful in the identification and quantification of proteins, as well as in the investigation of post-translational modifications .

Biophotonics

In the field of biophotonics, this compound is used as a reactive intermediate for the development of dyes. These dyes are designed for cell bio-imaging and have shown potential for internalizing into pancreatic cancer cells and accumulating in the mitochondria. The suitability of these dyes for photodynamic therapy (PDT) has been analyzed, indicating promising applications for the treatment of pancreatic cancer .

Organic Synthesis

The compound finds application in organic synthesis, particularly in the functional group interconversions and heterocycle synthesis. It acts as a reagent that can facilitate the formation of various organic compounds, playing a crucial role in the synthesis of complex molecules .

Organometallic Reactions

(3-Azidopropyl)triphenylphosphonium Bromide: is also significant in organometallic chemistry. It is used to create metal complexes that are essential in catalysis and the synthesis of natural products. The compound’s ability to form stable complexes with metals makes it valuable for exploring new reactions and pathways in synthetic chemistry .

Antimicrobial Applications

This compound exhibits antimicrobial properties and can be used as a bactericidal agent. It has been applied as a ceramisite filler with antibacterial activity against heterotrophic bacteria in industrial recirculation water systems. Its efficacy in purifying contaminated water makes it a potential candidate for water treatment applications .

Cancer Research

In cancer research, (3-Azidopropyl)triphenylphosphonium Bromide has been identified as having inhibitory effects on ovarian cancer stem-like cells. This highlights its potential as a therapeutic agent in the fight against cancer, particularly in targeting cancer stem cells that are often resistant to conventional treatments .

Nanotechnology

The compound is used in nanotechnology for the functionalization of gold nanoparticles. It acts as a cationic masked thiolate ligand, which is essential for the development of diagnostic bio-recognition systems. These systems have potential applications in medical diagnostics and targeted drug delivery .

Green Chemistry

In green chemistry, (3-Azidopropyl)triphenylphosphonium Bromide is involved in the development of environmentally friendly synthetic methods. It is used in rapid synthesis techniques, such as microwave irradiation, which reduces the use of solvents and energy consumption, aligning with the principles of sustainable chemistry .

属性

IUPAC Name |

3-azidopropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3P.BrH/c22-24-23-17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSIAOCZDOUXLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693636 | |

| Record name | (3-Azidopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127611-39-6 | |

| Record name | (3-Azidopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

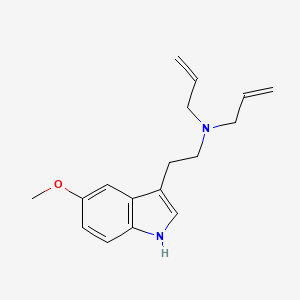

![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)